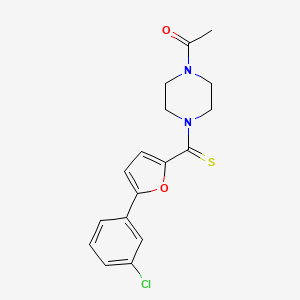

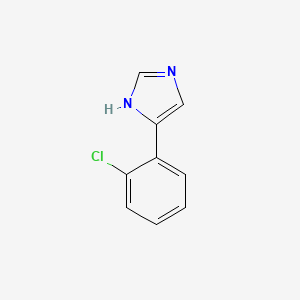

![molecular formula C20H24N4O B2503972 2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide CAS No. 1394801-36-5](/img/structure/B2503972.png)

2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide" is a chemical entity that appears to be a derivative of imidazo[1,5-a]pyridine. Imidazo[1,5-a]pyridines are a class of heterocyclic compounds that have garnered interest due to their potential pharmacological activities. The structure of the compound suggests that it contains a cyano group, a cyclohexyl group, and an isopropyl group attached to an imidazo[1,5-a]pyridine core.

Synthesis Analysis

The synthesis of imidazo[1,5-a]pyridine derivatives can be achieved through the cyclization of N-propargylaminopyridines, as demonstrated in the base-promoted cyclization process . This method involves the use of a small excess of base and can be performed at room temperature or slightly above, yielding the desired heterocyclic products in moderate to good yields. The influence of substituents on the pyridine ring is significant in the cyclization process, affecting the stereoelectronic properties of the resulting compounds .

Another synthetic approach involves the reaction of aldehydes with 2-cyanopyridine and ammonium acetate in PEG-400, leading to the formation of 3-substituted imidazo[1,5-a]pyridines . This method also allows for the synthesis of 2,4,5-trisubstituted imidazoles under similar conditions, showcasing the versatility of the synthetic strategy .

Molecular Structure Analysis

The molecular structures of imidazo[1,5-a]pyridine derivatives can be established through single crystal X-ray diffraction studies . This technique provides detailed information about the arrangement of atoms within the crystal lattice, allowing for a precise understanding of the molecular geometry and confirmation of the synthesized structures .

Chemical Reactions Analysis

Imidazo[1,5-a]pyridine derivatives exhibit reactivity that allows for further functionalization. For instance, cyanomethyl derivatives of imidazo[1,2-a]pyridine have been subjected to various reactions such as nitration, bromination, azo coupling, and nitrosation . Additionally, acylation of the methylene group with amino acid esters followed by the addition of the amino group to the cyano group can lead to the formation of complex molecules like 5-amino-4-imidazo[1,2-a]-pyridin-2-yl-1-phenyl-1,2-dihydro-3H-pyrrol-3-one .

Physical and Chemical Properties Analysis

While the specific physical and chemical properties of "2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide" are not detailed in the provided papers, the properties of imidazo[1,5-a]pyridine derivatives, in general, can be inferred. These compounds are likely to have distinct melting points, solubility profiles, and stability characteristics based on their molecular structure and substituents. The presence of functional groups such as the cyano group and the imidazo[1,5-a]pyridine core would influence their reactivity and interaction with other chemical entities.

Wissenschaftliche Forschungsanwendungen

Efficient Synthesis Techniques

Researchers have developed efficient synthesis methods for creating functionalized imidazo[1,2-a]pyridines and novel tetracyclic derivatives through nucleophilic aromatic substitution. This process benefits from the use of non-nucleophilic solvents like tert-butanol to increase yields by reducing competing intermolecular reactions observed with other solvents. This technique showcases the compound's role in facilitating the synthesis of complex structures with potential applications in medicinal chemistry and material science (Changunda et al., 2020).

Copper-Mediated Aerobic Oxidative Synthesis

A method has been developed for the synthesis of 3-bromo-imidazo[1,2-a]pyridines using copper-mediated aerobic oxidative coupling. This process demonstrates the compound's utility in creating brominated derivatives, which are crucial intermediates in pharmaceutical synthesis and organic electronics. The procedure is noted for its mild conditions and functional group tolerance, indicating its versatility in synthetic chemistry (Zhou et al., 2016).

Enhancing Cellular Uptake of DNA-binding Compounds

Modifications to pyrrole–imidazole (Py–Im) hairpin polyamides, which are known for their ability to bind specific DNA sequences, have shown that simple structural changes can significantly enhance their cellular uptake and biological activity. This research illustrates the compound's role in the development of more efficient gene modulation tools, which could be pivotal in therapeutic applications and biological research (Meier et al., 2012).

Novel Antiviral Agents

The exploration of 2-amino-3-substituted-6-[(E)-1-phenyl-2-(N-methylcarbamoyl)vinyl]imidazo[1,2-a]pyridines has led to the discovery of potential antiviral agents against human rhinovirus. This work highlights the compound's contribution to developing new therapeutic options for treating viral infections, emphasizing the importance of structural modifications to enhance antiviral activity (Hamdouchi et al., 1999).

Antimicrobial and Antifungal Applications

The synthesis of 1H-imidazo[1,2-b]pyrazole derivatives, including 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide, has been reported with subsequent evaluation of their antimicrobial activity. This research underlines the compound's potential in contributing to the development of new antimicrobial and antifungal agents, addressing the increasing need for novel treatments due to resistance to existing drugs (Babariya & Naliapara, 2017).

Eigenschaften

IUPAC Name |

2-cyano-N-cyclohexyl-3-(3-propan-2-ylimidazo[1,5-a]pyridin-1-yl)prop-2-enamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H24N4O/c1-14(2)19-23-17(18-10-6-7-11-24(18)19)12-15(13-21)20(25)22-16-8-4-3-5-9-16/h6-7,10-12,14,16H,3-5,8-9H2,1-2H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFPYMFVOUYWBLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=NC(=C2N1C=CC=C2)C=C(C#N)C(=O)NC3CCCCC3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24N4O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

336.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyano-N-cyclohexyl-3-[3-(propan-2-yl)imidazo[1,5-a]pyridin-1-yl]prop-2-enamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

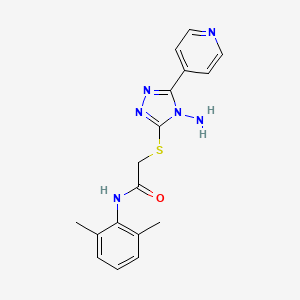

![1-(3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)-N-(thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2503892.png)

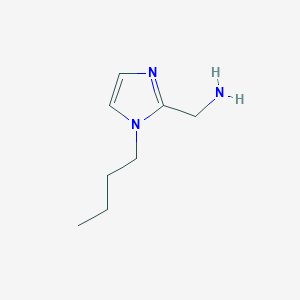

![2-Pyridin-3-yl-1-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]ethanone](/img/structure/B2503896.png)

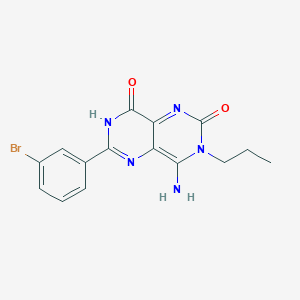

![N-(4-methylbenzyl)-N'-[2-(phenylsulfonyl)-2-(2-thienyl)ethyl]ethanediamide](/img/structure/B2503900.png)

![methyl 3-{2-[2-(cyclopropylamino)-2-oxoacetyl]-1H-pyrrol-1-yl}-1-benzothiophene-2-carboxylate](/img/structure/B2503903.png)

![N-(2-(dimethylamino)ethyl)-N-(4,6-dimethylbenzo[d]thiazol-2-yl)furan-2-carboxamide hydrochloride](/img/structure/B2503905.png)

![3-methyl-2-oxo-N-((1-(tetrahydro-2H-thiopyran-4-yl)piperidin-4-yl)methyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2503906.png)

![ethyl 4-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl)piperazine-1-carboxylate](/img/structure/B2503907.png)